

# "2-Chloroquinoline-6-carboxylic acid" basic properties

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *2-Chloroquinoline-6-carboxylic acid*

CAS No.: *849996-80-1*

Cat. No.: *B1591687*

[Get Quote](#)

Technical Monograph: **2-Chloroquinoline-6-carboxylic Acid**

## Physiochemical Profile & Core Identity

**2-Chloroquinoline-6-carboxylic acid** is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 position allows for nucleophilic displacement (S<sub>N</sub>Ar), while the C-6 carboxylic acid serves as a stable anchor for amidation or esterification. This duality makes it an ideal "hub" molecule for fragment-based drug discovery (FBDD) and the synthesis of divergent libraries.

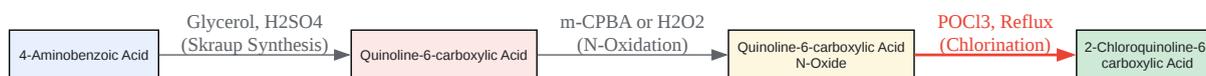
Property	Data
IUPAC Name	2-Chloroquinoline-6-carboxylic acid
CAS Registry Number	849996-80-1
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	207.61 g/mol
Appearance	White to off-white solid
Solubility	Low in water; soluble in DMSO, DMF, MeOH (hot)
pKa (Predicted)	~3.8 (COOH), ~1.0 (Quinoline NH <sup>+</sup> )
LogP (Predicted)	~2.2
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

## Synthetic Pathways

The synthesis of **2-chloroquinoline-6-carboxylic acid** typically follows the N-oxide Activation Route. This method is preferred over direct chlorination of quinoline (which is non-selective) or the Skraup synthesis using chlorinated anilines (which can yield regioisomeric mixtures).

## Mechanism of Action:

- **Ring Construction:** 4-Aminobenzoic acid is cyclized via the Skraup reaction (glycerol/H<sub>2</sub>SO<sub>4</sub>) to form quinoline-6-carboxylic acid.
- **N-Oxidation:** Treatment with m-chloroperbenzoic acid (m-CPBA) or H<sub>2</sub>O<sub>2</sub> yields the N-oxide. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack.
- **Meisenheimer Rearrangement/Chlorination:** Reaction with phosphoryl chloride (POCl<sub>3</sub>) effects a rearrangement where the oxygen is eliminated and replaced by chlorine at the C-2 position.



[Click to download full resolution via product page](#)

Figure 1: The standard synthetic workflow via N-oxide activation, ensuring regiospecific chlorination at the C-2 position.

## Reactivity & Functionalization

The molecule's utility stems from the electronic disparity between the C-2 and C-6 positions.

### A. Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-2

The quinoline nitrogen atom acts as an electron sink, withdrawing density from the ring and making the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

- **Conditions:** Typically requires heat (80–120 °C) or microwave irradiation. Acid catalysis (e.g., AcOH) can protonate the ring nitrogen, further accelerating the reaction.
- **Scope:** Primary and secondary amines react cleanly to form 2-aminoquinoline derivatives.

### B. Carboxylic Acid Derivatization at C-6

The C-6 position is electronically isolated from the C-2 reaction center, allowing for standard acid transformations without interfering with the chloro-group.

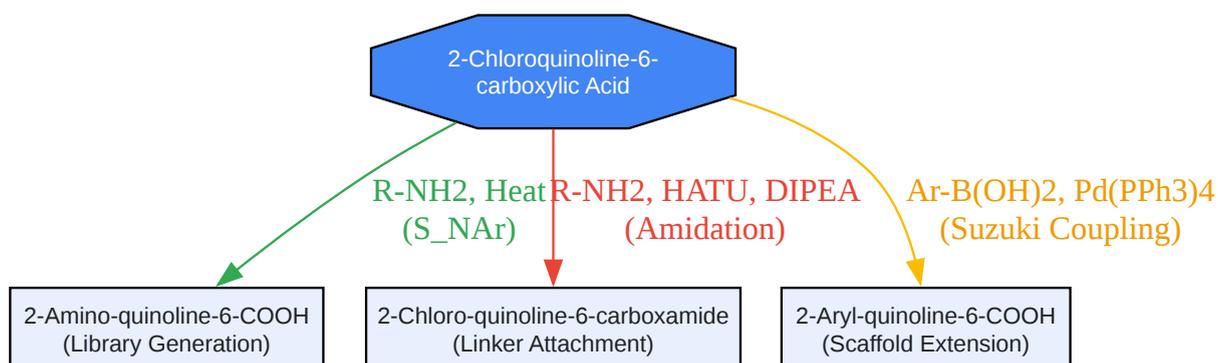
- **Amidation:** Standard coupling reagents (HATU, EDC/HOBt) work efficiently.
- **Esterification:** Acid-catalyzed reaction with alcohols.

### C. Metal-Catalyzed Cross-Coupling

The C-2 chloride is a viable handle for Palladium-catalyzed reactions.

- **Suzuki-Miyaura:** Coupling with aryl boronic acids.

- Buchwald-Hartwig: Amination (alternative to S<sub>N</sub>Ar for sterically hindered amines).



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity profile.<sup>[1][2]</sup> The C-2 Cl and C-6 COOH allow for orthogonal functionalization strategies.

## Experimental Protocol: S<sub>N</sub>Ar Displacement

Objective: Synthesis of 2-(benzylamino)quinoline-6-carboxylic acid. Rationale: This protocol demonstrates the displacement of the C-2 chlorine by a primary amine, a common first step in library synthesis.

Materials:

- **2-Chloroquinoline-6-carboxylic acid** (1.0 eq)<sup>[3]</sup>
- Benzylamine (2.0 eq)
- Isopropanol (solvent) or DMF
- Catalytic HCl (optional, to activate the quinoline N)

Procedure:

- Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **2-chloroquinoline-6-carboxylic acid** (207 mg, 1.0 mmol) in isopropanol (5 mL).

- Addition: Add benzylamine (214 mg, 2.0 mmol) dropwise.
- Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor reaction progress by TLC (eluent: 10% MeOH in DCM) or LC-MS.
  - Note: If reaction is sluggish, add 2 drops of conc. HCl or switch solvent to n-butanol and heat to 110 °C.
- Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
  - If solid forms: Filter the precipitate, wash with cold isopropanol and diethyl ether.
  - If no solid: Evaporate solvent under reduced pressure. Resuspend residue in water and adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

## Applications in Drug Discovery

- NMDA Receptor Antagonists: Derivatives of quinoline-2-carboxylic acids (and their 2-substituted analogs) have been explored as antagonists for the glycine site of the NMDA receptor, relevant in treating neurodegenerative diseases [1].
- Kinase Inhibitors: The quinoline scaffold is a "privileged structure" in kinase inhibition. The 2-chloro group allows for the introduction of solubilizing amine tails or hinge-binding motifs. Specifically, 2-substituted quinoline-6-carboxylic acids have been investigated as CK2 inhibitors [2].
- Anti-Infectives: Used as intermediates for Schiff base derivatives showing antibacterial activity against *S. aureus* and *E. coli* [3].

## Safety & Handling (GHS)

Signal Word: Warning

Hazard Code	Statement
H302	Harmful if swallowed.[3]
H315	Causes skin irritation.[3]
H319	Causes serious eye irritation.[3]
H335	May cause respiratory irritation.[3][4]

#### Precautions:

- Handle in a fume hood to avoid inhalation of dust.
- Wear nitrile gloves and safety glasses.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

## References

- PubChem.**2-Chloroquinoline-6-carboxylic acid** (CID 16783717). National Library of Medicine. Available at: [\[Link\]](#)
- G. E. A. A. A. et al.Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. (Contextual reference for quinoline acid kinase inhibitors).
- Mohammed, I. K.[3][1] & Mousa, E. F.Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025. Available at: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. d-nb.info \[d-nb.info\]](#)
- [2. 137129-98-7 | 6-Chloro-2-methylnicotinic acid | Chlorides | Ambeed.com \[ambeed.com\]](#)
- [3. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. jwpharmlab.com \[jwpharmlab.com\]](#)
- To cite this document: BenchChem. ["2-Chloroquinoline-6-carboxylic acid" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591687#2-chloroquinoline-6-carboxylic-acid-basic-properties\]](https://www.benchchem.com/product/b1591687#2-chloroquinoline-6-carboxylic-acid-basic-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)